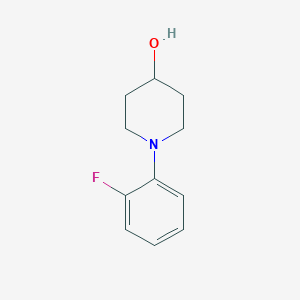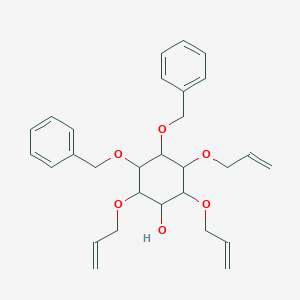
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research. This compound is known for its potent effects on the endocannabinoid system, which has led to its widespread use in the study of this important physiological system.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its binding to CB1 and CB2 receptors. This binding activates various signaling pathways within the body, which can lead to a wide range of physiological and biochemical effects. Some of the effects of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide include analgesia, sedation, and anti-inflammatory activity.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of immune cell function. Additionally, 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have analgesic and sedative effects, which make it a valuable tool for the study of pain and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide in lab experiments is its potency and specificity. This compound has a high affinity for CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, one of the main limitations of using 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is its potential for off-target effects. This compound can interact with other receptors and signaling pathways in the body, which can complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide. One area of interest is the development of new synthetic cannabinoids that have improved potency and specificity for CB1 and CB2 receptors. Additionally, there is a need for more research into the long-term effects of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide on the endocannabinoid system and other physiological systems in the body. Finally, there is a need for more research into the potential therapeutic applications of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, particularly in the areas of pain management and sleep disorders.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves the reaction of 4-chlorophenylpiperazine with 4-methylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is widely used in scientific research due to its potent effects on the endocannabinoid system. This compound has been shown to bind to both CB1 and CB2 receptors, which are the two main receptors that mediate the effects of endocannabinoids in the body. This makes it a valuable tool for studying the physiological and biochemical effects of endocannabinoids.
Propriétés
Formule moléculaire |
C18H20ClN3O |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Clé InChI |
KAPIQUUTKCMMQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



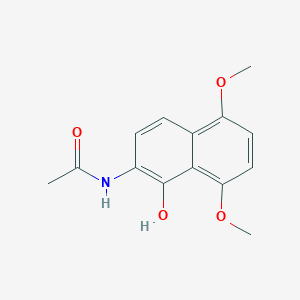
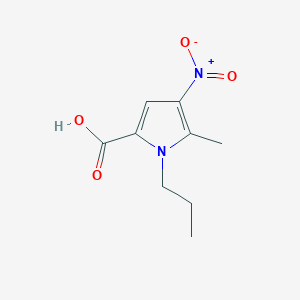
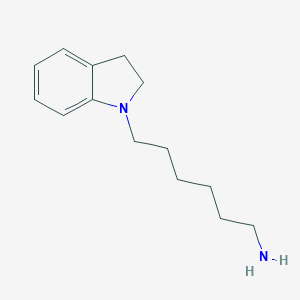
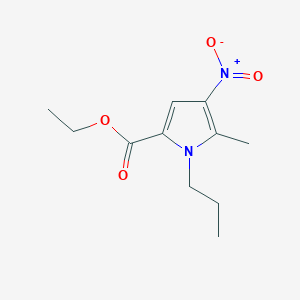
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
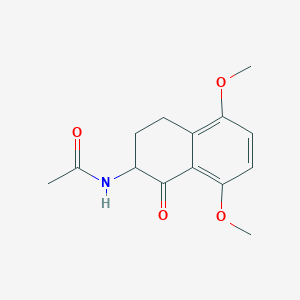
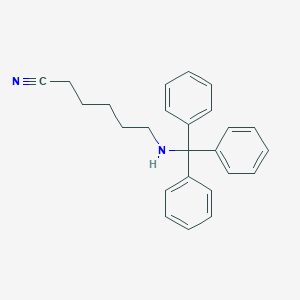
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
